4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione
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Overview
Description
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a methylsulfanyl group, and a thione group attached to a triazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by the addition of methyl iodide and subsequent cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine: Lacks the thione group.
4-Amino-6-methyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Has a methyl group instead of an ethyl group.
4-Amino-6-ethyl-3-(ethylsulfanyl)-1,2,4-triazine-5(4H)-thione: Has an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
61609-94-7 |
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Molecular Formula |
C6H10N4S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
4-amino-6-ethyl-3-methylsulfanyl-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C6H10N4S2/c1-3-4-5(11)10(7)6(12-2)9-8-4/h3,7H2,1-2H3 |
InChI Key |
KHVJCIVEDJLJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N(C1=S)N)SC |
Origin of Product |
United States |
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